Methyl 4-hydroxy-3-iodo-5-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6INO5 |
|---|---|
Molecular Weight |
323.04 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-iodo-5-nitrobenzoate |
InChI |
InChI=1S/C8H6INO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 |
InChI Key |
BQTWBQSSFQSPLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Hydroxy 3 Iodo 5 Nitrobenzoate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The key disconnections for methyl 4-hydroxy-3-iodo-5-nitrobenzoate involve the carbon-ester, carbon-nitro, and carbon-iodo bonds.
The primary strategic disconnections are:
C-I bond disconnection: This suggests an iodination reaction on a precursor molecule.
C-NO2 bond disconnection: This points to a nitration reaction.
Ester disconnection: This indicates an esterification of a carboxylic acid precursor.
Considering the directing effects of the functional groups is crucial. The hydroxyl (-OH) group is an ortho-, para-director and a strong activator. The carboxylate/ester (-COOCH3) group is a meta-director and a deactivator. The nitro (-NO2) group is a strong meta-director and deactivator. The iodo (-I) group is an ortho-, para-director and a weak deactivator. The interplay of these electronic effects will dictate the order of the reactions.
A plausible retrosynthetic pathway would start by disconnecting the iodo and nitro groups, leading back to a simpler precursor like methyl 4-hydroxybenzoate (B8730719).
Figure 1: Retrosynthetic Analysis of this compound
Target Molecule -> Precursor 1 -> Precursor 2 -> Starting Material
Precursor Design and Selection
Based on the retrosynthetic analysis, the selection of a suitable starting material is critical. Methyl 4-hydroxybenzoate is an ideal precursor as it is commercially available and possesses a directing group (hydroxyl) that can guide the subsequent substitutions.
The hydroxyl group at position 4 will direct incoming electrophiles to the ortho positions (3 and 5). This is advantageous for the introduction of both the iodo and nitro groups.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Name | Chemical Structure | Rationale for Selection |
| Methyl 4-hydroxybenzoate | C8H8O3 | Readily available starting material with a key directing group (-OH). |
| Methyl 4-hydroxy-3-nitrobenzoate | C8H7NO5 | Intermediate formed after the nitration step. The nitro and hydroxyl groups will direct the subsequent iodination. |
| 4-hydroxy-3,5-dinitrobenzoic acid | C7H4N2O7 | An alternative starting material that would require selective reduction and iodination. |
Multi-Step Synthesis Pathways
A common synthetic route starting from methyl 4-hydroxybenzoate would involve a three-step process: nitration, followed by iodination, and finally esterification, or esterification followed by nitration and iodination. The order of these steps is crucial for achieving the desired product with high yield and purity.
Esterification Reactions
If starting from 4-hydroxybenzoic acid, the first step would be esterification to form methyl 4-hydroxybenzoate. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.
Reaction Scheme 1: Fischer Esterification of 4-hydroxybenzoic acid
Nitration of Aromatic Substrates
The introduction of the nitro group onto the aromatic ring is a key step. Starting with methyl 4-hydroxybenzoate, the nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The hydroxyl group at C4 directs the nitration to the ortho position (C3 or C5). Due to the activating nature of the hydroxyl group, the reaction conditions must be carefully controlled to prevent dinitration.
Reaction Scheme 2: Nitration of Methyl 4-hydroxybenzoate
Halogenation (Iodination) Strategies
Following nitration, the next step is the introduction of the iodine atom. The intermediate, methyl 4-hydroxy-3-nitrobenzoate, now has a hydroxyl group and a nitro group on the ring. The hydroxyl group is a strong ortho-, para-director, while the nitro group is a meta-director. The combined directing effects will favor the substitution of iodine at the C5 position, which is ortho to the hydroxyl group and meta to the nitro group.
Iodination can be achieved using various reagents, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like nitric acid or sodium periodate.
Reaction Scheme 3: Iodination of Methyl 4-hydroxy-3-nitrobenzoate
Selective Functional Group Transformations
Table 2: Summary of a Plausible Synthetic Pathway
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Esterification (optional, if starting with the acid) | 4-hydroxybenzoic acid, Methanol, H2SO4 (catalyst), Reflux | Methyl 4-hydroxybenzoate |
| 2 | Nitration | Methyl 4-hydroxybenzoate, HNO3, H2SO4, 0-10 °C | Methyl 4-hydroxy-3-nitrobenzoate |
| 3 | Iodination | Methyl 4-hydroxy-3-nitrobenzoate, I2, NaIO4, Acetic Acid, Heat | This compound |
This multi-step pathway provides a logical and efficient method for the synthesis of this compound, taking into account the directing effects of the substituents to achieve the desired regiochemistry.
Optimization of Reaction Conditions
The successful synthesis of this compound hinges on the careful control of various reaction parameters. The sequential iodination and nitration of methyl 4-hydroxybenzoate are electrophilic aromatic substitution reactions, and their outcomes are highly sensitive to the conditions employed.
Polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), are often employed in iodination reactions as they can effectively solvate the iodine source and the aromatic substrate. In the context of nitration, traditional methods often utilize strong acids like sulfuric acid as both a catalyst and a solvent. However, the use of alternative solvents is an active area of research to improve the environmental profile of the reaction. The ideal solvent should provide good solubility for all reactants while minimizing side reactions and facilitating product isolation.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 9.1 | 12 | 65 |
| Acetonitrile | 37.5 | 8 | 85 |
| Dimethylformamide (DMF) | 36.7 | 6 | 90 |
| Acetic Acid | 6.2 | 24 | 50 |
The selection of an appropriate catalyst system is critical for achieving high regioselectivity and reaction rates in both the iodination and nitration steps.
For the iodination of phenols, various catalyst systems have been explored. A common approach involves the use of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of an oxidizing agent or a Lewis acid catalyst. The catalyst facilitates the generation of a more electrophilic iodine species, which is necessary to overcome the electron-donating effect of the hydroxyl and methoxycarbonyl groups and achieve substitution at the desired ortho position.
In the nitration step, the classic nitrating mixture consists of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Contemporary research focuses on developing solid acid catalysts or milder nitrating agents to circumvent the use of corrosive and hazardous concentrated acids.
| Catalyst System | Nitrating Agent | Reaction Conditions | Selectivity (para:ortho) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | HNO₃ | 0-5 °C, 2h | 95:5 | 92 |
| Zeolite H-BEA | HNO₃ | 25 °C, 6h | 80:20 | 75 |
| Montmorillonite K-10 | Bi(NO₃)₃·5H₂O | 50 °C, 4h | 90:10 | 88 |
Temperature is a critical parameter that significantly influences the rate and selectivity of electrophilic aromatic substitution reactions. For the synthesis of this compound, controlling the temperature is essential to prevent over-reaction and the formation of undesired isomers.
The iodination step is typically carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions. The nitration of activated aromatic rings, such as phenols, is a highly exothermic process. Therefore, this step must be performed at low temperatures, often between 0 and 5 °C, to control the reaction rate and prevent the formation of di-nitrated or oxidized by-products.
Pressure is generally not a critical parameter for these types of reactions when conducted in the liquid phase under standard laboratory conditions.
Understanding the kinetics of both the iodination and nitration steps is fundamental for process optimization and scale-up. Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations).
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to a more sustainable and environmentally friendly manufacturing process.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.
The synthesis of this compound via electrophilic aromatic substitution typically involves the formation of by-products. For example, in the iodination step using I₂ and an oxidizing agent, the oxidizing agent is reduced. In the nitration step using a mixture of nitric and sulfuric acids, water is formed as a by-product.
A hypothetical atom economy calculation for a traditional nitration step:
Reactants: Methyl 4-hydroxy-3-iodobenzoate (C₈H₇IO₃, MW: 278.04 g/mol ) + Nitric Acid (HNO₃, MW: 63.01 g/mol ) Product: this compound (C₈H₆INO₅, MW: 323.04 g/mol ) + Water (H₂O, MW: 18.02 g/mol )
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (323.04 / (278.04 + 63.01)) x 100 ≈ 94.7%
This calculation highlights that even in a seemingly simple substitution reaction, there is inherent waste generated. Green chemistry encourages the development of synthetic pathways that maximize the incorporation of reactant atoms into the final product.
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Research has shifted towards utilizing benign alternatives or eliminating solvents entirely to improve the green profile of reactions.
Environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG) have been successfully employed for the iodination of aromatic compounds. Water is an ideal green solvent due to its non-toxicity, availability, and safety. For instance, a highly efficient aerobic oxyiodination of phenols has been achieved using water as the solvent under mild conditions. researchgate.net Another eco-friendly procedure for aromatic iodination uses polyethylene glycol (PEG-400) in combination with iodine and iodic acid, offering advantages such as simple reaction procedures and quantitative yields. benthamdirect.com
Solvent-free reaction conditions (SFRC) represent another significant advancement in green chemistry. The iodination of certain aromatic ketones has been developed using molecular iodine (I₂) with 30% aqueous hydrogen peroxide (H₂O₂) as an oxidant under solvent- and catalyst-free conditions. mdpi.com Such protocols minimize waste generation associated with solvent use and can lead to simpler product isolation.
Table 1: Environmentally Benign and Solvent-Free Systems for Key Reactions
| Reaction Type | Solvent System | Reagents/Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Aerobic Oxyiodination | Water | I₂ / Copper(II) nitrate (B79036) / O₂ | Uses a non-toxic solvent; high atom economy. | researchgate.net |
| Aromatic Iodination | PEG-400 | I₂ / HIO₃ | Green, recyclable solvent; simple isolation and high purity. | benthamdirect.com |
| Aromatic Iodination | Solvent-Free | I₂ / 30% aq. H₂O₂ | Eliminates organic solvent waste; simplified protocol. | mdpi.com |
Sustainable Catalysis in Synthesis
Sustainable catalysis focuses on the use of catalysts that are efficient, selective, recyclable, and derived from abundant, non-toxic materials. This includes biocatalysts, heterogeneous catalysts, and earth-abundant metal catalysts.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly route for chemical transformations. Laccase-catalyzed iodination of p-substituted phenols has been demonstrated as a sustainable method. rsc.org This process uses potassium iodide (KI) as the iodine source and environmentally benign aerial oxygen as the oxidant in an aqueous solvent system, achieving yields up to 93% under mild conditions. rsc.org Similarly, biocatalyst systems have been developed for aromatic nitration that transfer a nitro group with high efficiency and selectivity, generating minimal environmental impact compared to traditional methods that use strong acids.
Heterogeneous and Homogeneous Catalysis: Reusable solid catalysts are advantageous for sustainable synthesis as they can be easily separated from the reaction mixture and reused. An environmentally benign method for selective monoiodination of aromatic compounds has been developed using reusable sulphated ceria-zirconia under mild conditions. researchgate.net For the nitration step, clay-supported copper nitrate (Claycop) has been used as an inexpensive and mild reagent system for the nitration of various aromatic compounds, making it an attractive green alternative. organic-chemistry.org In the realm of homogeneous catalysis, copper(II) nitrate has been used to catalyze the aerobic oxyiodination of phenols in water, utilizing molecular oxygen as the ultimate oxidant. researchgate.net
Table 2: Sustainable Catalytic Systems for Iodination and Nitration
| Catalyst Type | Reaction | Catalyst/System | Key Features | Reference |
|---|---|---|---|---|
| Biocatalyst | Iodination | Laccase / KI / O₂ | Aqueous system; uses air as oxidant; high yields (up to 93%). | rsc.org |
| Biocatalyst | Nitration | Engineered "self-sufficient enzymes" | High regio- and stereo-selectivity; eliminates harsh acid by-products. | |
| Heterogeneous | Iodination | Sulphated ceria-zirconia | Reusable catalyst; mild reaction conditions. | researchgate.net |
| Heterogeneous | Nitration | Clay-supported copper nitrate (Claycop) | Environmentally benign solid reagent; mild conditions. | organic-chemistry.org |
| Homogeneous | Iodination | Copper(II) nitrate / O₂ | Catalytic in water; uses molecular oxygen as oxidant. | researchgate.net |
Scalability of Synthetic Protocols
The transition of a synthetic protocol from a laboratory scale to industrial production hinges on its scalability. Key factors influencing scalability include reagent cost, catalyst stability and reusability, reaction conditions (temperature and pressure), and the ease of product purification.
Protocols that utilize water as a solvent and air as an oxidant, such as the laccase-catalyzed or copper-catalyzed iodinations, are highly promising for large-scale applications. researchgate.netrsc.org These materials are inexpensive, abundant, and safe to handle, which significantly reduces operational costs and safety risks. The use of heterogeneous catalysts like sulphated ceria-zirconia or Claycop is also advantageous for scalability, as they simplify the separation process, which is often a bottleneck in large-scale production, and allow for catalyst recycling. researchgate.netorganic-chemistry.org
However, challenges remain. For biocatalytic systems, the cost, availability, and operational stability of the enzyme on an industrial scale can be limiting factors. While highly efficient, the initial investment and development to produce robust enzymes for large-scale synthesis may be substantial. rsc.org Similarly, while solvent-free reactions reduce waste, they can present challenges in heat transfer and mixing in large reactors, which must be carefully engineered to ensure consistent product quality.
Table 3: Assessment of Scalability for Sustainable Synthetic Methods
| Method | Reagent/Solvent Cost | Catalyst Reusability | Reaction Conditions | Waste Generation | Overall Scalability Potential |
|---|---|---|---|---|---|
| Laccase-Catalyzed Iodination | Low (KI, O₂, water) | Moderate (enzyme stability dependent) | Mild (ambient temp/pressure) | Low (water is the only byproduct) | Good, pending enzyme cost and stability. |
| Copper-Catalyzed Oxyiodination | Low (Copper salt, O₂, water) | Challenging (homogeneous) | Mild | Low | Very Good, due to low-cost materials. |
| Claycop Nitration | Low | Good (heterogeneous) | Mild | Moderate (solid waste) | Good, due to ease of separation. |
| Solvent-Free Iodination | Low (I₂, H₂O₂) | Not applicable | Mild | Very Low | Moderate, potential engineering challenges with heat/mixing. |
Chemical Reactivity and Transformation Pathways of Methyl 4 Hydroxy 3 Iodo 5 Nitrobenzoate
Reactivity at the Ester Moiety
The methyl ester group of Methyl 4-hydroxy-3-iodo-5-nitrobenzoate is a primary site for a variety of nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is significantly influenced by the electronic environment of the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro and iodo substituents, is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Transesterification Reactions
Transesterification is a process where the methoxy (B1213986) group of the ester is exchanged with another alkoxy group from an alcohol. This reaction can be catalyzed by either an acid or a base.
Under basic conditions, the reaction proceeds via nucleophilic attack of an alkoxide on the carbonyl carbon. The electron-withdrawing nitro and iodo groups on the aromatic ring would increase the partial positive charge on the carbonyl carbon, thus facilitating this attack and likely increasing the reaction rate compared to an unsubstituted methyl benzoate (B1203000).
Table 1: Predicted Relative Rates of Transesterification
| Catalyst | Reactant Alcohol | Expected Relative Rate |
|---|---|---|
| Basic (e.g., NaOR) | Primary Alcohol (e.g., Ethanol) | Faster than unsubstituted methyl benzoate |
| Basic (e.g., NaOR) | Secondary Alcohol (e.g., Isopropanol) | Slower than with primary alcohol due to steric hindrance |
Hydrolysis (Acidic and Basic Conditions)
Hydrolysis of the ester to the corresponding carboxylic acid, 4-hydroxy-3-iodo-5-nitrobenzoic acid, can be achieved under both acidic and basic conditions.
Basic Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the electron-withdrawing nitro and iodo groups is anticipated to significantly accelerate the rate of saponification compared to methyl 4-hydroxybenzoate (B8730719). The reaction typically proceeds readily at room or slightly elevated temperatures with an aqueous base like sodium hydroxide.
Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires heating with an aqueous acid, such as sulfuric or hydrochloric acid. The equilibrium can be driven towards the products by using a large excess of water. The electron-withdrawing substituents are expected to facilitate this reaction as well by making the carbonyl carbon more electrophilic.
Reduction to Alcohols
The methyl ester can be reduced to the corresponding primary alcohol, (4-hydroxy-3-iodo-5-nitrophenyl)methanol. Strong reducing agents are required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent. It is important to note that LiAlH₄ can also reduce the nitro group. Selective reduction of the ester in the presence of a nitro group can be challenging and may require specific reagents or reaction conditions.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters. Therefore, it would not be expected to reduce the methyl ester of this compound under standard conditions.
Amidation Reactions
Amidation involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction is generally slower than hydrolysis and often requires heating. The increased electrophilicity of the carbonyl carbon in this compound should facilitate this reaction. The reaction can be carried out by heating the ester with an excess of the amine, sometimes in the presence of a catalyst.
Reactivity of the Aromatic Ring
The aromatic ring of this compound is highly electron-deficient due to the presence of two strong electron-withdrawing groups: the nitro group and the iodine atom. This electronic nature deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
For an SNAr reaction to occur, three conditions are generally met:
The ring must be substituted with strong electron-withdrawing groups.
There must be a good leaving group.
The leaving group must be in a position ortho or para to the electron-withdrawing groups.
In this compound, the nitro group strongly activates the ring for nucleophilic attack. The iodine atom can act as a leaving group. The positions ortho and para to the nitro group are activated. The iodine atom is ortho to the nitro group, making it susceptible to displacement by a nucleophile.
The hydroxyl group, being an electron-donating group by resonance, would generally deactivate the ring towards nucleophilic attack. However, under basic conditions, it will be deprotonated to form a phenoxide, which is a very strong activating group for electrophilic substitution and would counteract the activation for nucleophilic substitution. Therefore, the reaction conditions are crucial.
Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. The rate of reaction is dependent on the strength of the nucleophile and the nature of the solvent.
Table 2: Plausible Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product |
|---|---|
| Sodium methoxide (B1231860) (NaOCH₃) | Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate |
| Ammonia (NH₃) | Methyl 3-amino-4-hydroxy-5-nitrobenzoate |
Electrophilic Aromatic Substitution (Directed)
The aromatic ring of this compound is highly substituted, and the regiochemical outcome of any further electrophilic aromatic substitution (EAS) is dictated by the cumulative electronic and steric effects of the existing substituents: the hydroxyl (-OH), iodo (-I), nitro (-NO₂), and methyl ester (-COOCH₃) groups.
The directing influence of these groups is summarized as follows:
Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect, where the lone pairs on the oxygen atom donate electron density to the ring. rsc.orgnih.gov This effect significantly increases the ring's nucleophilicity and stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions. nih.gov
Iodo (-I) group: A weakly deactivating, ortho, para-directing group. While it withdraws electron density through its -I (inductive) effect due to its electronegativity, its lone pairs can be donated via a +R effect, directing incoming electrophiles to the ortho and para positions.
Nitro (-NO₂) group: A strongly deactivating, meta-directing group. It strongly withdraws electron density from the ring through both -I and -R effects, making the ring much less reactive towards electrophiles. researchgate.net
Methyl ester (-COOCH₃) group: A deactivating, meta-directing group. It withdraws electron density via -I and -R effects.
In a polysubstituted benzene (B151609) ring, the directing effects of the substituents are combined. When there is a conflict, the most powerful activating group typically controls the position of substitution. In the case of this compound, the hydroxyl group is the most potent activating and directing group. researchgate.net
The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4.
Position C2 is occupied by the nitro group.
Position C4 is occupied by the methyl ester group.
Position C6 is the only unsubstituted position ortho to the powerfully directing hydroxyl group.
Therefore, electrophilic aromatic substitution reactions on this compound are strongly directed to the C6 position. The deactivating nature of the nitro, iodo, and ester groups means that forcing conditions may be required for the reaction to proceed.
| Substituent | Position | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -COOCH₃ | C1 | Deactivating | Meta |
| -NO₂ | C3 | Strongly Deactivating | Meta |
| -OH | C4 | Strongly Activating | Ortho, Para |
| -I | C5 | Weakly Deactivating | Ortho, Para |
Reduction of the Nitro Group
The reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. For this compound, this conversion must be achieved chemoselectively, preserving the methyl ester and the carbon-iodine bond, which are susceptible to certain reducing conditions. Several methods are suitable for this selective transformation.
Catalytic Hydrogenation: This is a common method for nitro group reduction.
Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is highly effective. However, it can sometimes lead to reductive dehalogenation (hydrogenolysis) of the C-I bond as a side reaction. acsgcipr.org
Raney Nickel: This catalyst is also effective and is often used for substrates where dehalogenation of aromatic halides is a concern. rsc.org
Platinum(IV) oxide (PtO₂): This is another powerful hydrogenation catalyst for this transformation. tandfonline.com
Metal-Acid Reductions: These classic methods are known for their reliability and chemoselectivity.
Tin(II) Chloride (SnCl₂): The use of SnCl₂ in concentrated hydrochloric acid (HCl) is a mild and effective method for reducing aromatic nitro groups in the presence of other reducible functionalities like esters and halides. rsc.orgmt.com
Iron (Fe): Reduction using iron powder in an acidic medium (e.g., acetic acid or aqueous ammonium (B1175870) chloride) is a widely used, inexpensive, and mild method. rsc.orgresearchgate.net The Fe/NH₄Cl system is particularly useful as it operates under neutral or near-neutral conditions, which is advantageous for preserving acid-sensitive groups. rsc.orgresearchgate.net
Other Reagents:
Sodium Dithionite (Na₂S₂O₄): This inexpensive and safe reducing agent is effective for the reduction of aromatic nitro compounds to anilines in aqueous or mixed aqueous-organic solvents. nih.govwku.edunih.gov It is known for its good functional group tolerance.
The choice of reagent depends on the desired reaction conditions (acidic vs. neutral) and the need to avoid side reactions, particularly dehalogenation. For this compound, methods like Fe/NH₄Cl or SnCl₂/HCl are often preferred due to their high chemoselectivity.
| Reagent/System | Typical Conditions | Advantages | Potential Side Reactions |
|---|---|---|---|
| H₂ / Pd/C | H₂ gas, Ethanol or Ethyl Acetate solvent | Clean, high yield | Reductive dehalogenation (loss of iodine) |
| SnCl₂ / HCl | Concentrated HCl, Ethanol solvent, heat | Mild, good functional group tolerance | Requires strongly acidic conditions |
| Fe / NH₄Cl | Ethanol/Water solvent, heat | Inexpensive, mild, near-neutral pH | Heterogeneous reaction, can require excess metal |
| Na₂S₂O₄ | Water/DMF or Water/Methanol (B129727), heat | Inexpensive, safe, good for water-soluble substrates | Can require basic conditions for workup |
Directed Ortho-Metalation (DOM) Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. numberanalytics.comwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium, s-butyllithium) and directs deprotonation to the adjacent ortho position.
For this compound, the hydroxyl group (-OH) is a potent DMG. However, as a protic functional group, it will be deprotonated by the strong organolithium base first, forming a lithium phenoxide. This phenoxide is itself an excellent DMG. A second equivalent of the base can then deprotonate the ring at the position ortho to the original hydroxyl group.
The hierarchy of directing group ability generally places O-carbamates and amides as some of the strongest, but the phenoxide resulting from the deprotonation of the hydroxyl group is also highly effective. uwindsor.ca The only available position for deprotonation ortho to the hydroxyl group in the target molecule is C6.
A significant challenge for applying DoM to this specific substrate is the presence of the electrophilic nitro and methyl ester groups. These groups can potentially react with the highly nucleophilic organolithium base, leading to side reactions. To circumvent this, DoM reactions are typically performed at very low temperatures (e.g., -78 °C or below) to favor the kinetically faster deprotonation over nucleophilic attack on the other functional groups.
The general strategy would involve:
Treatment of this compound with two or more equivalents of a strong lithium base (like LDA or s-BuLi) at low temperature (-78 °C) in an ethereal solvent like THF.
The first equivalent of base deprotonates the phenolic hydroxyl group.
The second equivalent of base, directed by the resulting lithium phenoxide, deprotonates the C6 position to form an aryllithium species.
This aryllithium intermediate can then be trapped by quenching the reaction with a suitable electrophile (E⁺), introducing a new substituent at the C6 position.
Reactivity of the Halogen (Iodine) Substituent
The carbon-iodine bond in this compound is a key site for a variety of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are the most reactive of the aryl halides in many of these reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for molecular construction, and aryl iodides are excellent substrates due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.
Suzuki Coupling: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and high tolerance of various functional groups, including hydroxyl and nitro groups. The reaction would form a new carbon-carbon bond at the C3 position, leading to a biaryl product.
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. libretexts.org Copper-free variants are also well-established and show excellent functional group tolerance. nih.gov This reaction would introduce an alkynyl substituent at the C3 position.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction typically works well with both electron-rich and electron-poor aryl iodides.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine, DIPA | Arylalkyne |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | Substituted Alkene |
Formation of Organometallic Species
The carbon-iodine bond can be converted into a carbon-metal bond, creating a highly reactive organometallic intermediate that can be used for further reactions.
Grignard Reagent Formation: The direct reaction of an aryl halide with magnesium metal to form a Grignard reagent (Ar-MgX) is a classic method. byjus.com However, this is incompatible with this compound due to the acidic phenolic proton. The Grignard reagent, being a very strong base, would be instantly quenched by the -OH group. mnstate.edu
Lithium-Halogen Exchange: This is a more viable method for this substrate. It involves treating the aryl iodide with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The exchange is extremely fast, especially for iodides, and can often be performed at very low temperatures (-78 °C to -100 °C). researchgate.netharvard.edu These low temperatures can prevent the organolithium reagent from reacting with the ester or nitro groups. The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles. The rate of exchange follows the trend I > Br > Cl, ensuring high selectivity for the C-I bond. wikipedia.org
Reductive Dehalogenation
Reductive dehalogenation is the process of replacing the halogen atom with a hydrogen atom. For aryl iodides, this transformation can be achieved using several methods.
Catalytic Hydrogenation: As mentioned previously, catalytic hydrogenation (e.g., with H₂ and Pd/C) can cleave the C-I bond. This method is often used for debenzylation but is also effective for dehalogenation. acsgcipr.org The conditions would need to be carefully controlled to achieve selectivity over the reduction of the nitro group.
Metal-Based Reduction: Reagents such as zinc powder in the presence of a proton source like aqueous ammonium chloride or acetic acid can effectively reduce aryl halides.
Palladium-Catalyzed Transfer Hydrogenolysis: This method uses a palladium catalyst with a hydrogen donor molecule, such as formic acid, ammonium formate, or triethanolamine, instead of H₂ gas. organic-chemistry.org These conditions are often mild and can exhibit high chemoselectivity, making them suitable for complex molecules with multiple functional groups. The reactivity order for dehalogenation is generally I > Br > Cl, allowing for the selective removal of iodine. nih.gov
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group of this compound is the primary site of several key chemical transformations. However, its reactivity is significantly influenced by the electronic and steric effects of the adjacent iodo and nitro substituents. The electron-withdrawing nature of the nitro group increases the acidity of the hydroxyl proton, while both the iodo and nitro groups provide considerable steric hindrance, which can impede the approach of reagents.
Etherification Reactions
Etherification of the hydroxyl group in this compound can be achieved through various methods, though the reaction conditions must be carefully selected to overcome the steric hindrance and the reduced nucleophilicity of the corresponding phenoxide.
A common method for etherification is the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism where a phenoxide attacks an alkyl halide. Due to the steric hindrance from the ortho iodo and nitro groups, primary alkyl halides are the most suitable reagents to minimize competing elimination reactions. The formation of the phenoxide is typically achieved using a strong base that can deprotonate the acidic phenol.
Another effective method for the etherification of sterically hindered phenols is the Mitsunobu reaction. This reaction involves the use of triphenylphosphine (B44618) (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an alcohol. This method often provides good yields for challenging substrates where the Williamson ether synthesis may be less efficient.
| Reaction | Reagents | General Conditions | Product |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH, K(_2)CO(_3)) 2. Primary Alkyl Halide (e.g., CH(_3)I, CH(_3)CH(_2)Br) | Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile), elevated temperature. | Methyl 4-alkoxy-3-iodo-5-nitrobenzoate |
| Mitsunobu Reaction | Alcohol (R-OH), PPh(_3), DEAD or DIAD | Anhydrous THF or Dichloromethane, room temperature to mild heating. | Methyl 4-alkoxy-3-iodo-5-nitrobenzoate |
Esterification of the Hydroxyl Group
Esterification of the phenolic hydroxyl group can be accomplished using several standard procedures. The choice of method often depends on the desired ester and the need to avoid side reactions.
Acylation with acid chlorides or anhydrides in the presence of a base is a common approach. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is used to neutralize the hydrogen halide or carboxylic acid byproduct. The steric hindrance around the hydroxyl group may necessitate longer reaction times or higher temperatures.
The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is another viable option, particularly for the formation of esters from carboxylic acids. This method is often effective for sterically hindered alcohols and phenols.
| Reaction | Reagents | General Conditions | Product |
| Acylation | Acid Chloride or Anhydride, Pyridine or Triethylamine | Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene), 0°C to reflux. | Methyl 4-acyloxy-3-iodo-5-nitrobenzoate |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Anhydrous aprotic solvent (e.g., Dichloromethane), room temperature. | Methyl 4-acyloxy-3-iodo-5-nitrobenzoate |
Oxidation Reactions
The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of quinone-like structures. The presence of electron-withdrawing groups can make the oxidation more challenging compared to electron-rich phenols.
Strong oxidizing agents can lead to degradation of the molecule. Milder and more selective oxidizing agents are generally preferred. Reagents such as Fremy's salt (potassium nitrosodisulfonate) or hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) can be employed for the oxidation of phenols to quinones. The specific product formed will depend on the reaction conditions and the oxidant used.
| Reaction | Reagent | General Conditions | Potential Product |
| Oxidation | Fremy's Salt | Aqueous buffer (e.g., phosphate (B84403) buffer), room temperature. | 2-Iodo-6-nitro-1,4-benzoquinone derivative |
| Oxidation | (Diacetoxyiodo)benzene | Acetonitrile (B52724) or Dichloromethane, room temperature. | 2-Iodo-6-nitro-1,4-benzoquinone derivative |
Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple functional groups (ester, hydroxyl, iodo, and nitro) on the aromatic ring of this compound raises important considerations of selectivity in its chemical transformations.
Chemoselectivity: In reactions targeting the hydroxyl group, the ester functionality is generally stable under the conditions used for etherification and esterification. However, harsh acidic or basic conditions could lead to hydrolysis of the methyl ester. The nitro and iodo groups are typically unreactive under these conditions. In reactions involving the aromatic ring, such as further electrophilic aromatic substitution (which is highly disfavored due to the deactivating groups), the directing effects of the substituents would need to be considered.
Regioselectivity: For reactions involving the hydroxyl group, regioselectivity is not a concern as there is only one hydroxyl group. In potential reactions on the aromatic ring, the directing effects of the existing substituents would determine the position of any new substituent. The hydroxyl group is an ortho, para-director, while the nitro and ester groups are meta-directors. The iodo group is an ortho, para-director but also a deactivator. The combined effect of these groups makes further electrophilic substitution on the ring highly unlikely and difficult to predict with certainty without experimental data.
Stereoselectivity: As this compound is an achiral molecule, reactions with achiral reagents will not introduce stereoselectivity. However, if a chiral reagent is used for etherification or esterification, or if a chiral center is present in the alkylating or acylating agent, diastereomeric products could be formed. The steric bulk of the ortho iodo and nitro groups could potentially influence the diastereomeric ratio in such reactions by directing the approach of the chiral reagent. Without specific experimental studies, the degree of stereoselectivity remains speculative.
Applications of Methyl 4 Hydroxy 3 Iodo 5 Nitrobenzoate As a Synthetic Intermediate
Precursor in Heterocyclic Synthesis
The structural features of methyl 4-hydroxy-3-iodo-5-nitrobenzoate make it a promising starting material for the synthesis of various heterocyclic compounds. The ortho-relationship between the hydroxyl and nitro groups is particularly significant.
One key transformation is the reduction of the nitro group to an amine. This would yield methyl 3-amino-4-hydroxy-5-iodobenzoate, an ortho-aminophenol derivative. Ortho-aminophenols are well-established precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant biological activities. nih.govorganic-chemistry.orgchemicalbook.com The cyclization of the resulting ortho-aminophenol with various reagents such as aldehydes, carboxylic acids, or their derivatives can lead to the formation of a benzoxazole (B165842) ring fused to the original benzene (B151609) core. mdpi.com
The general scheme for this transformation is outlined below:
| Reactant | Reagent for Nitro Reduction | Intermediate | Cyclization Reagent | Product Class |
| This compound | e.g., H₂, Pd/C; SnCl₂, HCl | Methyl 3-amino-4-hydroxy-5-iodobenzoate | e.g., Aldehydes, Carboxylic Acids | Substituted Benzoxazoles |
Furthermore, the presence of the iodine atom opens up possibilities for palladium-catalyzed coupling reactions prior to or after heterocycle formation, allowing for the introduction of additional substituents and the creation of more complex heterocyclic systems.
Building Block for Complex Natural Products Synthesis
While direct incorporation of this specific molecule into natural products may not be widely documented, its functional groups are analogous to those found in precursors for various natural product syntheses. The iodo and hydroxyl groups are particularly amenable to cross-coupling reactions, which are fundamental in the construction of complex molecular skeletons.
The Sonogashira coupling, a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net this compound is an ideal substrate for this reaction due to the reactive carbon-iodine bond. Coupling with a suitable alkyne could be the initial step in the synthesis of benzofuran-containing natural products, as the resulting ortho-alkynylphenol can undergo intramolecular cyclization. nih.govresearchgate.netorganic-chemistry.org
A hypothetical synthetic sequence is shown below:
| Starting Material | Coupling Partner (Alkyne) | Reaction Type | Intermediate | Subsequent Reaction | Target Scaffold |
| This compound | Terminal Alkyne (R-C≡CH) | Sonogashira Coupling | ortho-Alkynylphenol derivative | Intramolecular Cyclization | Substituted Benzofuran |
Similarly, the Suzuki coupling reaction, which couples an organoboron compound with an organohalide, can be employed to form a new carbon-carbon bond at the iodine position. tandfonline.commdpi.comnih.gov This would allow for the introduction of various aryl or vinyl groups, which are common substructures in complex natural products.
Intermediate in the Preparation of Advanced Materials
The development of advanced materials often relies on the precise arrangement of functional molecules. The rigid aromatic core and multiple functional groups of this compound make it a candidate for incorporation into polymers and other materials with specific electronic or optical properties.
The iodo-substituent is a key handle for polymerization reactions. For instance, through reactions like the Sonogashira or Suzuki coupling, this molecule could be linked to other monomers to create conjugated polymers. wikipedia.orgorganic-chemistry.orgresearchgate.nettandfonline.commdpi.comnih.gov The nitro group, being strongly electron-withdrawing, can significantly influence the electronic properties of such materials, potentially leading to applications in organic electronics. nih.gov
The Ullmann condensation reaction provides a route to form diaryl ethers. mdpi.comwikipedia.orgorganic-chemistry.org The hydroxyl group of this compound could react with an aryl halide, or the iodo group could react with another phenol, leading to the formation of poly(arylene ether) structures. These polymers are known for their thermal stability and mechanical strength.
| Functional Group | Coupling Reaction | Potential Polymer Class | Potential Application |
| Iodo | Sonogashira Coupling | Conjugated Polymers | Organic Electronics |
| Iodo | Suzuki Coupling | Conjugated Polymers | Organic Electronics |
| Hydroxyl/Iodo | Ullmann Condensation | Poly(arylene ether)s | High-Performance Plastics |
Scaffold for the Development of Functional Molecules
The term "functional molecules" encompasses a broad range of compounds designed for specific purposes, including pharmaceuticals, agrochemicals, and molecular probes. The nitroaromatic scaffold is a common feature in many bioactive molecules. mdpi.comnih.govscielo.brresearchgate.netnih.govresearchgate.netacs.org
The diverse reactivity of the functional groups on this compound allows for the systematic modification of the core structure to develop new functional molecules. The nitro group itself is a known pharmacophore in certain classes of drugs. nih.gov Alternatively, its reduction to an amine provides a key functional group for further derivatization, for example, through amide bond formation.
The iodine atom can be substituted through various cross-coupling reactions to introduce a wide range of substituents, enabling the exploration of structure-activity relationships. wikipedia.orgorganic-chemistry.orgresearchgate.nettandfonline.commdpi.comnih.gov The hydroxyl group can be alkylated or acylated to modify the molecule's polarity and pharmacokinetic properties. This multi-faceted reactivity makes this compound a valuable scaffold for combinatorial chemistry and the discovery of new functional molecules.
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies focusing on the chemical compound "this compound" have been identified. As a result, the detailed article on its quantum chemical calculations and reaction mechanism elucidation, as per the requested outline, cannot be generated at this time.
Extensive queries were conducted to locate research pertaining to the electronic structure, frontier molecular orbitals, electrostatic potential, transition state characterization, and activation energies of this particular molecule. These searches, which included the compound's CAS number (597562-24-8), did not yield any dedicated scholarly articles or datasets.
While general computational methodologies and studies on related compounds—such as other substituted hydroxybenzoates, iodinated aromatics, and nitroaromatics—are available, this information is not directly applicable to "this compound." Providing an analysis based on analogous compounds would involve speculation and would not adhere to the strict requirement of focusing solely on the specified chemical entity.
The absence of published research in this specific area prevents the creation of a scientifically accurate and data-driven article as requested. Computational and theoretical chemistry relies on specific calculations and models for each unique compound, and without such studies, the foundational data required for the article is unavailable.
Should research on the computational and theoretical aspects of "this compound" be published in the future, a detailed article can be composed.
Computational and Theoretical Studies on Methyl 4 Hydroxy 3 Iodo 5 Nitrobenzoate
Reaction Mechanism Elucidation via Computational Chemistry
Reaction Pathway Modeling
Currently, there are no published studies that specifically model the reaction pathways for the synthesis or degradation of Methyl 4-hydroxy-3-iodo-5-nitrobenzoate. Theoretical studies on similar molecules, such as substituted nitrobenzenes, have utilized Density Functional Theory (DFT) to investigate decomposition mechanisms. Such an approach for this compound would likely involve mapping the potential energy surface for key reactions, identifying transition states, and calculating activation energies to elucidate the most probable reaction mechanisms. However, such specific calculations for this compound have not been reported.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analysis and molecular dynamics (MD) simulations for this compound are also absent from the current body of scientific literature. Conformational analysis would typically involve computational methods to identify the most stable three-dimensional arrangements of the molecule by exploring the rotation around its single bonds. MD simulations would further provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with solvent molecules. While these are standard computational techniques, their application to this compound has not been documented.
Structure-Reactivity Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) studies are a common computational tool used to predict the biological activity or reactivity of chemical compounds based on their molecular structure. Numerous QSAR studies have been conducted on various classes of nitroaromatic compounds to predict properties such as toxicity. These studies often rely on calculating a range of molecular descriptors. For this compound, one could hypothesize a set of relevant descriptors that would be used in a QSAR model.
Hypothetical Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Class | Potential Descriptors | Relevance |
| Electronic | Highest Occupied Molecular Orbital (HOMO) energy | Relates to the ability to donate electrons |
| Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the ability to accept electrons | |
| Dipole Moment | Influences intermolecular interactions | |
| Steric | Molecular Volume | Describes the size of the molecule |
| Surface Area | Affects interactions with other molecules | |
| Topological | Wiener Index | Relates to molecular branching |
| Balaban J index | Characterizes molecular shape |
However, without experimental data to build and validate a QSAR model, any predictions regarding the structure-reactivity relationship of this compound would be purely theoretical.
Advanced Spectroscopic Characterization Methodologies for Methyl 4 Hydroxy 3 Iodo 5 Nitrobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is one of the most widely used methods for determining the structure of organic compounds. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
For Methyl 4-hydroxy-3-iodo-5-nitrobenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nitro group will cause a downfield shift, while the electron-donating hydroxyl group will cause an upfield shift. The presence of the bulky iodine atom will also influence the local electronic environment.
Expected ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 8.0 - 8.5 | Doublet | 2-3 |
| Aromatic-H | 7.5 - 8.0 | Doublet | 2-3 |
| Hydroxyl-OH | 5.0 - 6.0 | Singlet | N/A |
| Methyl-OCH₃ | 3.8 - 4.0 | Singlet | N/A |
Note: This is a hypothetical data table illustrating expected values.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.
In the case of this compound, the ¹³C NMR spectrum would reveal signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the nature of the substituents attached to the ring. pearson.comlibretexts.org Carbons bearing electron-withdrawing groups will be shifted downfield, while those attached to electron-donating groups will be shifted upfield.
Expected ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Aromatic (C-OH) | 150 - 160 |
| Aromatic (C-NO₂) | 145 - 155 |
| Aromatic (C-COOCH₃) | 120 - 130 |
| Aromatic (C-H) | 110 - 125 |
| Aromatic (C-I) | 90 - 100 |
| Methyl (OCH₃) | 50 - 60 |
Note: This is a hypothetical data table illustrating expected values.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into molecular structure and connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, this would confirm the coupling between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, correlations from the methyl protons to the carbonyl carbon and the aromatic carbon at position 1 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is crucial for determining the stereochemistry and conformation of molecules.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a reference standard of the analyte itself. nih.gov By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the sample can be accurately calculated.
For the purity assessment of this compound, a suitable internal standard would be chosen that has a sharp, well-resolved signal in a region of the ¹H NMR spectrum that does not overlap with any of the analyte's signals. The purity is then determined by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard. This technique offers high precision and accuracy for purity determination. usp.orgnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). fiveable.melibretexts.org This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. measurlabs.com
For this compound (C₈H₆INO₅), the theoretical exact mass can be calculated. An HRMS experiment would measure the actual mass of the molecular ion. A close match between the experimental and theoretical mass would provide strong evidence for the proposed molecular formula.
Expected HRMS Data for this compound:
| Ion | Theoretical Exact Mass | Observed Mass | Difference (ppm) |
| [M+H]⁺ | 323.9318 | To be determined | < 5 |
| [M-H]⁻ | 321.9162 | To be determined | < 5 |
Note: This is a hypothetical data table illustrating the principle of HRMS analysis.
The unique isotopic pattern of iodine (¹²⁷I is 100% abundant) would also be observable in the mass spectrum, further confirming the presence of this element in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like this compound. Due to the presence of an acidic phenolic hydroxyl group, the compound is readily analyzed in negative ion mode. nih.gov
In negative ESI-MS, the molecule typically undergoes deprotonation to form the molecular anion, [M-H]⁻. This process is highly efficient due to the stability of the resulting phenoxide ion, which is further enhanced by the electron-withdrawing nitro and iodo substituents. The high electronegativity of the nitro group, in particular, increases the signal intensity in the negative ion mode. researchgate.net The analysis provides a highly accurate mass-to-charge ratio (m/z) for the deprotonated molecule, confirming its elemental composition.
In positive ion mode, adduct formation with cations such as sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed, although protonation to form [M+H]⁺ is generally less favored compared to deprotonation in the negative mode for this class of compounds.
Table 1: Predicted ESI-MS Ions for this compound (Molecular Formula: C₈H₆INO₅, Molecular Weight: 323.04 g/mol )
| Ion Adduct | Ion Formula | Calculated m/z | Ionization Mode |
| [M-H]⁻ | [C₈H₅INO₅]⁻ | 321.92 | Negative |
| [M+Na]⁺ | [C₈H₆INO₅Na]⁺ | 345.92 | Positive |
| [M+K]⁺ | [C₈H₆INO₅K]⁺ | 361.89 | Positive |
| [M+H]⁺ | [C₈H₇INO₅]⁺ | 323.94 | Positive |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, which are characteristic of phenolic compounds. nih.gov To overcome these limitations, a chemical derivatization step is essential prior to GC-MS analysis. nih.gov
The most common derivatization technique for compounds containing active hydrogen atoms (such as the phenolic -OH group) is silylation. nih.govresearchgate.net In this reaction, the active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are typically used.
The resulting TMS ether derivative is significantly more volatile, less polar, and more thermally stable, making it amenable to GC separation and subsequent MS analysis. nih.govnih.gov The mass spectrum of the TMS derivative will show a characteristic molecular ion peak corresponding to the increased mass, and fragmentation patterns will include losses related to the TMS group (e.g., loss of a methyl radical, •CH₃).
Table 2: Derivatization for GC-MS Analysis
| Analyte | Derivatization Reaction | Derivatizing Agent | Resulting Derivative | Key Benefit |
| This compound | Silylation | BSTFA or MSTFA | Methyl 3-iodo-5-nitro-4-(trimethylsilyloxy)benzoate | Increased volatility and thermal stability for GC analysis. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the deprotonated molecule [M-H]⁻ is the logical precursor ion for MS/MS experiments in negative ion mode. The fragmentation of nitroaromatic compounds is complex and can involve the loss of radicals, which is an exception to the even-electron rule. nih.govresearchgate.net
The collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 321.92) is expected to follow several key fragmentation pathways characteristic of halogenated nitroaromatic compounds. researchgate.netmiamioh.edu
Loss of Nitro Radical (•NO₂): A common pathway for nitroaromatics is the expulsion of a nitro radical, leading to a radical anion. nih.gov
Loss of Nitric Oxide (•NO): Another observed fragmentation is the loss of •NO, which may precede further ring fragmentation. nih.govresearchgate.net
Loss of Methyl Radical (•CH₃): Cleavage of the ester methyl group is a plausible fragmentation step.
Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the carboxylate group (after initial cleavage of the methyl group) can occur.
Loss of Iodine Radical (•I): Halogenated compounds can fragment through the loss of the halogen radical. researchgate.net
These fragmentation pathways help to confirm the identity and arrangement of the various functional groups on the aromatic ring.
Table 3: Plausible MS/MS Fragments of the [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 321.92 | [M-H-CH₃]⁻ | •CH₃ | 306.90 |
| 321.92 | [M-H-NO]⁻ | •NO | 291.92 |
| 321.92 | [M-H-NO₂]⁻ | •NO₂ | 275.92 |
| 306.90 | [M-H-CH₃-CO₂]⁻ | CO₂ | 262.90 |
| 275.92 | [M-H-NO₂-COOCH₃]⁻ | •COOCH₃ | 216.90 |
| 321.92 | [M-H-I]⁻ | •I | 194.95 |
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectra of this compound are expected to show distinct bands corresponding to its hydroxyl, ester, nitro, and substituted aromatic ring moieties. scirp.orgnih.gov
O-H Stretch: The phenolic hydroxyl group will exhibit a broad stretching vibration, typically in the 3200-3600 cm⁻¹ region. The position and broadness can be influenced by intra- and intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl ester group appears just below 3000 cm⁻¹. researchgate.net
C=O Stretch: The ester carbonyl group gives rise to a strong, sharp absorption band, typically in the range of 1700-1730 cm⁻¹.
NO₂ Stretches: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. researchgate.net
Aromatic C=C Stretches: Vibrations associated with the benzene ring typically appear as a series of bands in the 1400-1625 cm⁻¹ region. scirp.org
C-O Stretches: The ester C-O and phenolic C-O stretches are found in the 1000-1300 cm⁻¹ fingerprint region.
C-I Stretch: The carbon-iodine bond vibration is expected at a low frequency, typically in the 485-610 cm⁻¹ range.
Table 4: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |
| Phenolic O-H | Stretching | 3200-3600 | Medium-Strong, Broad |
| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |
| Aliphatic C-H (Methyl) | Stretching | 2850-3000 | Medium-Weak |
| Ester C=O | Stretching | 1700-1730 | Strong |
| Aromatic C=C | Ring Stretching | 1400-1625 | Medium-Strong |
| Nitro N=O | Asymmetric Stretching | 1500-1570 | Strong |
| Nitro N=O | Symmetric Stretching | 1300-1370 | Strong |
| Ester C-O | Stretching | 1100-1300 | Strong |
| Phenolic C-O | Stretching | 1180-1260 | Medium |
| C-I | Stretching | 485-610 | Medium-Weak |
Conformational Insights
Vibrational spectroscopy can offer insights into the molecule's preferred conformation. The relative orientation of the ester (-COOCH₃) and nitro (-NO₂) groups with respect to the phenolic (-OH) group is of particular interest.
The formation of an intramolecular hydrogen bond between the phenolic hydrogen and the oxygen of the adjacent nitro group is highly probable. This interaction would lead to a significant broadening and a shift to lower frequency (a red shift) of the O-H stretching band in the IR spectrum compared to a free, non-bonded hydroxyl group. This hydrogen bonding would also restrict the rotational freedom of the hydroxyl group, leading to a more planar and rigid local conformation. The vibrational frequencies of the nitro group may also be slightly perturbed by this interaction. Analysis of the fingerprint region, particularly the C-O stretching and O-H bending modes, can further support the presence and strength of such intramolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, a substituted nitroaromatic compound, is expected to be dominated by π→π∗ transitions associated with the benzene ring and its electron-withdrawing and electron-donating substituents. acs.org
The chromophore consists of the benzene ring substituted with a hydroxyl group (auxochrome), a nitro group (chromophore), an iodo group, and a methyl ester group. These substituents influence the energy levels of the molecular orbitals, and thus the wavelengths of maximum absorbance (λmax). Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. nih.gov
The position of λmax is sensitive to solvent polarity. Furthermore, the phenolic hydroxyl group allows for pH-dependent spectral changes. In basic solutions, deprotonation of the hydroxyl group forms the phenolate (B1203915) anion. This increases electron delocalization across the molecule, acting as a much stronger electron-donating group. This results in a significant shift of the absorption maximum to a longer wavelength (a bathochromic or red shift), often into the visible region, which can be observed as a color change. acs.org
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range | Description |
| π→π∗ | Substituted Benzene Ring | 250-400 nm | High-intensity transition involving the promotion of an electron from a π bonding orbital to a π∗ antibonding orbital. libretexts.org |
| n→π∗ | Nitro Group, Carbonyl Group | >300 nm | Lower intensity transition involving the promotion of an electron from a non-bonding orbital (on oxygen) to a π∗ antibonding orbital. libretexts.org |
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions that occur between molecular orbitals upon the absorption of electromagnetic radiation. In this compound, the benzene ring and its substituents constitute the chromophore, which is the part of the molecule responsible for its color and UV-Vis absorption.
The primary chromophore is the benzene ring, which exhibits characteristic absorption bands. However, the presence of multiple substituents—hydroxyl (-OH), iodo (-I), nitro (-NO₂), and methyl ester (-COOCH₃)—significantly modifies the absorption profile. These modifications arise from the electronic effects of the substituents on the aromatic system.
The hydroxyl group and the iodine atom act as auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. Both are electron-donating groups through resonance (mesomeric effect), which tend to shift the absorption to longer wavelengths (a bathochromic or red shift). Conversely, the nitro group and the methyl ester group are electron-withdrawing groups, which can also lead to a red shift, particularly through the extension of the conjugated system and the possibility of intramolecular charge transfer.
The electronic spectrum of this compound is expected to be complex, with multiple absorption bands corresponding to different electronic transitions. The primary transitions of interest in aromatic compounds are:
π → π* transitions: These occur in compounds with double or triple bonds, including aromatic rings. They are typically characterized by high molar absorptivity (ε). For substituted benzenes, these transitions are often observed in the UV region.
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro and hydroxyl groups, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The combination of electron-donating and electron-withdrawing groups on the benzene ring can give rise to intramolecular charge-transfer (ICT) bands, which are often broad and intense. In the case of this compound, a charge transfer from the electron-rich part of the molecule (the hydroxylated and iodinated ring) to the electron-deficient nitro group is plausible.
While specific experimental spectral data for this compound is not widely available in public literature, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions and the resulting UV-Vis spectrum with reasonable accuracy. Such computational studies provide valuable information on the nature of the excited states and the contribution of different molecular orbitals to the electronic transitions.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π orbitals of the aromatic ring to π* orbitals | 200-300 nm | High |
| n → π* | Non-bonding orbitals of O (in -NO₂ and -OH) to π* orbitals | > 300 nm | Low to Medium |
Concentration Determination
UV-Vis spectroscopy is a powerful tool for determining the concentration of a substance in solution, based on the Beer-Lambert Law. edinst.com This law establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. edinst.com The Beer-Lambert Law is expressed as:
A = εcl
Where:
A is the absorbance (a dimensionless quantity).
ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the substance at a specific wavelength (units: L mol⁻¹ cm⁻¹). wikipedia.org
c is the concentration of the absorbing species (units: mol L⁻¹).
l is the path length of the cuvette, which is the distance the light travels through the solution (typically 1 cm).
To determine the concentration of an unknown sample of this compound, a calibration curve must first be prepared. rsc.org This involves preparing a series of standard solutions with known concentrations of the compound. The absorbance of each standard solution is then measured at a specific wavelength, typically the wavelength of maximum absorbance (λmax). rsc.org The λmax is chosen because it provides the highest sensitivity and minimizes errors.
A graph of absorbance versus concentration is then plotted, which should yield a straight line passing through the origin if the Beer-Lambert Law is obeyed. rsc.org The slope of this line is equal to the product of the molar absorptivity and the path length (εl). Since the path length is known, the molar absorptivity (ε) can be calculated. uregina.ca
Once the calibration curve is established, the absorbance of the unknown sample can be measured under the same conditions. The concentration of the unknown sample can then be determined by interpolating its absorbance value on the calibration curve or by using the equation of the line derived from the linear regression of the standard data.
Table 2: Illustrative Data for a Calibration Curve of this compound
| Concentration (mol/L) | Absorbance at λmax |
|---|---|
| 1.0 x 10⁻⁵ | 0.15 |
| 2.0 x 10⁻⁵ | 0.30 |
| 4.0 x 10⁻⁵ | 0.60 |
| 6.0 x 10⁻⁵ | 0.90 |
From such a calibration plot, the molar absorptivity (ε) can be determined from the slope. For instance, if the slope of the line is 15,000 and the path length is 1 cm, then the molar absorptivity would be 15,000 L mol⁻¹ cm⁻¹.
It is important to note that deviations from the Beer-Lambert Law can occur at high concentrations due to intermolecular interactions, changes in the refractive index, or instrumental limitations. Therefore, it is crucial to work within a concentration range where linearity is maintained.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The current synthesis of Methyl 4-hydroxy-3-iodo-5-nitrobenzoate and related compounds often involves multi-step sequences, including nitration and iodination of a benzoate (B1203000) precursor. While effective, these methods can present challenges in terms of regioselectivity, yield, and environmental impact. Future research should focus on developing more efficient, sustainable, and streamlined synthetic strategies.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of more environmentally benign reagents and solvents. For instance, replacing traditional nitrating agents (like nitric acid/sulfuric acid mixtures) with milder alternatives could enhance the safety profile of the synthesis. Similarly, exploring enzymatic or biocatalytic methods for iodination could offer high selectivity under mild reaction conditions.
Improved Regiocontrol: The precise placement of three different substituents on the aromatic ring is a key challenge. Future studies could focus on developing novel directing groups or catalyst systems that can achieve higher regioselectivity, thereby reducing the formation of unwanted isomers and simplifying purification processes.
| Research Focus Area | Objective | Potential Advantage |
| One-Pot Synthesis | To combine multiple reaction steps (e.g., iodination and nitration) into a single process without isolating intermediates. | Reduced reaction time, solvent waste, and resource consumption. |
| Electrosynthesis | To use electrochemical methods for nitration and iodination, avoiding harsh chemical oxidants. | High selectivity, mild conditions, and improved sustainability. |
| Catalytic Methods | To develop novel catalysts (e.g., transition metal or organocatalysts) for highly regioselective functionalization. | Increased yield of the desired isomer, milder reaction conditions. |
Development of New Applications as a Synthon
This compound is a valuable synthon due to its array of reactive sites. Each functional group can be selectively transformed, making it a versatile building block for the synthesis of complex target molecules. Future research will likely expand its utility in constructing novel compounds for various fields.
Potential applications to be explored:
Pharmaceutical Synthesis: The compound serves as a scaffold for creating libraries of potential drug candidates. The iodine atom is perfectly positioned for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to introduce complex carbon frameworks. The nitro group can be reduced to an amine, a key functional group in many bioactive molecules, which can then be further derivatized into amides, sulfonamides, or ureas.
Materials Science: The rigid, functionalized aromatic core could be used to synthesize novel polymers, dyes, or organic electronic materials. The hydroxyl and nitro groups can influence the electronic properties and intermolecular interactions (e.g., hydrogen bonding) of resulting materials.
Agrochemicals: As with pharmaceuticals, the diverse functional handles allow for the systematic modification of the core structure to develop new herbicides, fungicides, or insecticides.
Advanced Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and carboxylate groups, along with the steric influence of the iodo group, creates a complex system worthy of detailed investigation.
Future mechanistic studies could include:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways. mdpi.com This can provide insights into transition state energies, predict regioselectivity, and elucidate the electronic effects of the various substituents on the reactivity of the aromatic ring. mdpi.com
Kinetic Analysis: Performing detailed kinetic studies on the key reactions, such as the selective reduction of the nitro group or cross-coupling at the iodo position. nih.govnih.gov These studies can help in optimizing reaction conditions (temperature, catalyst loading, concentration) to maximize yield and minimize side products.
Spectroscopic Interrogation: Using advanced spectroscopic techniques, such as in-situ NMR or IR spectroscopy, to monitor reactions in real-time. This can help identify transient intermediates and provide direct evidence for proposed reaction mechanisms. nih.govcardiff.ac.uk Recent studies on the reduction of nitroaromatics have successfully used techniques like EPR and mass spectrometry to identify key intermediates like nitroso species. nih.govcardiff.ac.uk
Integration with Emerging Technologies in Organic Synthesis
The synthesis and application of this compound can be significantly enhanced by integrating emerging technologies that are revolutionizing organic chemistry.
Promising technological integrations include:
Flow Chemistry: Conducting the synthesis, particularly hazardous steps like nitration, in continuous flow reactors. This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous reagents at any given time, and allows for easier scalability. kreddsci.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, such as cross-coupling or derivatization steps. kreddsci.com This can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Artificial Intelligence (AI) and Machine Learning: Employing AI algorithms to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. kreddsci.com By analyzing large datasets of chemical reactions, machine learning models can guide experimental design, saving time and resources.
Automated Synthesis Platforms: Using robotic systems for high-throughput synthesis and screening of derivatives of this compound. wikipedia.org This would accelerate the discovery of new molecules with desired properties for pharmaceutical or materials science applications. wikipedia.org
Biocatalysis: Exploring the use of enzymes for selective transformations, such as the reduction of the nitro group or hydrolysis of the ester. Biocatalysis operates under mild, environmentally friendly conditions and can offer unparalleled selectivity, avoiding the need for protecting groups. researchgate.net
| Technology | Application to this compound | Key Benefit |
| Flow Chemistry | Nitration, iodination, or subsequent hazardous reactions. | Enhanced safety, scalability, and process control. kreddsci.com |
| Microwave Synthesis | Suzuki, Heck, or other cross-coupling reactions. | Drastic reduction in reaction time, improved yields. kreddsci.com |
| AI / Machine Learning | Prediction of reactivity, optimization of reaction conditions. | Accelerated research and development, reduced experimentation. kreddsci.com |
| Biocatalysis | Selective reduction of the nitro group or ester hydrolysis. | High selectivity, green reaction conditions, sustainability. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-hydroxy-3-iodo-5-nitrobenzoate, and how can reaction conditions be optimized?
- Methodology : Start with a benzoic acid derivative (e.g., 4-hydroxy-5-nitrobenzoic acid) and perform iodination using iodine in an acidic medium (e.g., H₂SO₄ or HNO₃) at controlled temperatures (60–80°C). Subsequent methylation can be achieved via Fischer esterification with methanol and catalytic sulfuric acid. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of iodine for complete substitution) .
- Key Parameters : Temperature control during iodination avoids over-oxidation of the nitro group. Excess methanol in esterification improves yield.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to iodine show deshielding).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (expected [M+H]⁺ for C₈H₆INO₅: 340.9402).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What are the stability considerations for storing this compound?
- Storage Conditions : Store in amber vials at –20°C under inert atmosphere (argon/nitrogen) to prevent photolytic degradation of the iodo group and nitro group reduction. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition via HPLC .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in reported structural data for this compound derivatives?
- Crystallographic Workflow :
Grow single crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for iodine and nitro groups to resolve positional ambiguities .
- Validation : Compare hydrogen-bonding motifs (e.g., O–H···O interactions) with graph-set analysis to identify polymorphism or disorder .
Q. What reaction mechanisms explain the regioselectivity of nucleophilic substitution at the 3-iodo position?
- Mechanistic Insights :
- The iodine atom’s large size creates steric hindrance, but its polarizable electron cloud facilitates oxidative addition in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
- Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model transition states to predict preferential substitution at the 3-position vs. competing sites .
Q. How do intermolecular hydrogen bonds influence the solid-state properties of this compound?
- Hydrogen-Bond Analysis :
- Use Cambridge Structural Database (CSD) surveys to identify common motifs (e.g., R₂²(8) dimer formation via hydroxyl-nitro interactions).
- Experimental IR spectroscopy (stretching frequencies 3200–3500 cm⁻¹) and Hirshfeld surface analysis quantify hydrogen-bond contributions to lattice energy .
Q. What computational strategies predict the biological activity of this compound derivatives?
- In Silico Methods :
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases or cytochrome P450).
QSAR Models : Train models on nitroaromatic databases to correlate substituent effects (e.g., iodine’s electronegativity) with antimicrobial IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
